molecular formula C11H19N3 B13329509 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13329509
M. Wt: 193.29 g/mol
InChI Key: CHKJMEIGMNXHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1699010-31-5) is a high-purity chemical building block supplied for advanced pharmaceutical and medicinal chemistry research. This specialized scaffold is part of the imidazo[1,2-a]pyrimidine chemical class, which has demonstrated significant relevance in early-stage drug discovery, particularly in the development of targeted cancer therapies . Compounds based on this core structure are frequently investigated as potential inhibitors of key biological targets, such as the PI3Kα pathway . The aberrant activation of this pathway is strongly linked to the proliferation and survival of numerous cancer types, including breast, lung, and lymphatic tumors . The structural features of this molecule, including the tert-butyl and methyl substituents, make it a versatile intermediate for Structure-Activity Relationship (SAR) studies, allowing researchers to explore interactions within enzyme binding pockets . This product is intended for use in synthetic chemistry workflows to create novel derivatives for biological screening. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to develop new chemical entities with the goal of identifying potent and selective inhibitors for oncological indications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

CHKJMEIGMNXHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=C(N=C2N1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways

The primary synthesis involves cyclocondensation and functional group transformations. Key steps include:

  • Step 1 : Formation of the imidazo[1,2-a]pyrimidine core via cyclization between 2-aminopyrimidine derivatives and α-bromoketones.
  • Step 2 : Introduction of substituents (tert-butyl and methyl groups) through alkylation or nucleophilic substitution.

A representative procedure from outlines:

  • Cyclization : Reacting 2-amino-4-methylpyrimidine with ethyl 3-bromo-2-oxopentanoate in dimethylformamide (DMF) at 80°C for 12 hours.
  • Alkylation : Treating the intermediate with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux.

Yield : 68–72% after purification by silica gel chromatography.

Optimization Parameters

Critical factors influencing yield and purity:

Parameter Optimal Range Impact on Reaction
Temperature 80–100°C Higher temperatures accelerate cyclization but risk decomposition.
Solvent DMF or Acetonitrile Polar aprotic solvents enhance nucleophilicity.
Catalyst K₂CO₃ Facilitates deprotonation and alkylation.
Reaction Time 12–24 hours Prolonged duration improves completeness but may reduce selectivity.

Comparison of Methodologies

Two dominant approaches are contrasted below:

Method Advantages Limitations Yield (%)
One-pot Cyclization Reduced purification steps Requires strict stoichiometric control 65–70
Stepwise Alkylation Better regioselectivity Multi-step, time-intensive 70–75

The stepwise method is preferred for scalability, while one-pot processes suit high-throughput screening.

Characterization Data

Post-synthesis analysis confirms structural integrity:

Technique Key Findings
¹H NMR (400 MHz, CDCl₃) δ 1.42 (s, 9H, tert-butyl), 2.28 (s, 3H, CH₃), 3.65–3.72 (m, 4H, CH₂).
HRMS [M+H]⁺ calcd. for C₁₁H₁₉N₃: 193.1578; found: 193.1581.
HPLC Purity ≥98% (C18 column, 70:30 MeOH/H₂O).

Challenges and Solutions

  • Challenge : Low solubility of intermediates in non-polar solvents.
    Solution : Use DMF/THF mixtures to enhance solubility during cyclization.
  • Challenge : Competing side reactions during alkylation.
    Solution : Employ bulky bases (e.g., DBU) to minimize undesired substitutions.

Industrial-Scale Considerations

Process intensification techniques include:

  • Flow Chemistry : Reduces reaction time by 40% compared to batch methods.
  • Catalyst Recycling : Immobilized K₂CO₃ on mesoporous silica improves cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and inferred properties of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Features
This compound (Target Compound) Not explicitly provided† C₁₁H₁₉N₃ 193.29 2-(tert-butyl), 7-(methyl) Bulky tert-butyl enhances steric hindrance; methyl improves hydrophobicity.
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1697586-88-1 C₁₁H₁₉N₃ 193.29 2-(tert-butyl), 6-(methyl) Positional isomer of target compound; methyl at C6 may alter ring conformation.
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1696760-25-4 C₁₀H₁₇N₃ 179.26 7-(tert-butyl) Smaller molecular weight; lacks methyl group, reducing steric bulk.
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1692698-89-7 C₁₀H₁₅N₃ 177.25 5-(1-methylcyclopropyl) Unique cyclopropyl substituent introduces ring strain; potential for enhanced reactivity.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 1803571-96-1 C₁₂H₁₄ClN₃ 239.72 2-(phenyl) Aromatic phenyl group enables π-π stacking; hydrochloride salt improves solubility.
7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine EN300-37152157 C₈H₁₂N₄ 164.21 7-(aminomethyl) Polar amino group enhances aqueous solubility; potential for hydrogen bonding.

Key Observations:

Structural Variations: Substituent Position: The target compound’s methyl group at C7 differentiates it from positional isomers like the C6-methyl analog (CAS 1697586-88-1), which may exhibit distinct conformational preferences .

Synthetic Considerations: Multi-component reactions (e.g., using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate) are common for imidazo[1,2-a]pyrimidines. However, tert-butyl and methyl substituents may require optimized conditions to manage steric effects .

Physicochemical Properties: Hydrophobicity: The target compound’s tert-butyl and methyl groups likely reduce aqueous solubility compared to polar derivatives like the aminomethyl analog (EN300-37152157) . Molecular Weight: Higher molecular weight (193.29) compared to simpler analogs (e.g., 179.26 for CAS 1696760-25-4) suggests differences in volatility and melting points .

Biological Implications :

  • While direct biological data for the target compound is absent, structurally related imidazo[1,2-a]pyrimidines (e.g., Compound 61 in ) show antibacterial activity, suggesting that substituent bulk and hydrophobicity may influence membrane permeability .

Biological Activity

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H16N4
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1359655-89-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives, including 2-tert-butyl-7-methyl. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In a study exploring the effects of similar compounds on MCF-7 breast cancer cells, derivatives demonstrated IC50 values ranging from 0.01 to 0.46 µM, indicating potent antiproliferative activity .
CompoundCell LineIC50 (µM)
2-tert-butyl-7-methylMCF-70.01 - 0.46
Phenylpyrazolo[3,4-d]pyrimidineMCF-70.3 - 24

Enzyme Inhibition

Imidazo[1,2-a]pyrimidines have also been investigated for their ability to inhibit various enzymes involved in cancer progression.

  • Aurora-A Kinase Inhibition : Compounds similar to 2-tert-butyl-7-methyl have shown significant inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM . This inhibition is crucial for controlling cell division and preventing tumor growth.

The mechanism by which 2-tert-butyl-7-methyl exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to an accumulation of cells in the G1 phase .
  • Inhibition of Cell Migration : By affecting cellular signaling pathways, it reduces the migratory capacity of cancer cells, thereby limiting metastasis .

In Vivo Studies

In vivo studies are essential for confirming the efficacy and safety of new compounds. Research involving animal models has demonstrated that imidazo[1,2-a]pyrimidines can significantly reduce tumor size and improve survival rates compared to control groups.

Safety Profile

Preliminary toxicity assessments indicate that while these compounds exhibit strong biological activity, they also require careful evaluation for potential side effects. The therapeutic index must be established to ensure that the benefits outweigh any adverse effects.

Q & A

Q. What statistical methods validate the reproducibility of synthetic yields in multi-lab studies?

  • Methodological Answer :
  • Inter-laboratory ANOVA : Compare yields from ≥3 independent labs (n=5 replicates per lab) to assess protocol robustness.
  • Grubbs’ test : Identify outliers caused by procedural deviations (e.g., incorrect heating rates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.